Boscalid

描述

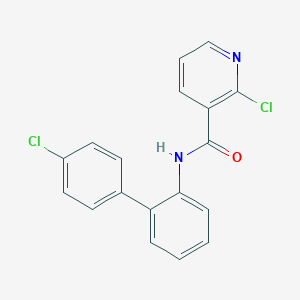

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEMLYFITZORAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O | |

| Record name | boscalid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Succinate_dehydrogenase | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034392 | |

| Record name | Boscalid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Boscalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.6 mg/L at 20 °C, Solubility in n-heptane, <10 g/L, 20 °C, Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.381 at 20 °C | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C | |

| Record name | Boscalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline | |

CAS No. |

188425-85-6 | |

| Record name | Boscalid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188425-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boscalid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188425856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boscalid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boscalid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSCALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MS8ZRD1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

142.8 to 143.8 °C | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Boscalid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide belonging to the chemical class of carboxamides. It is widely utilized in agriculture to control a variety of fungal pathogens across a range of crops.[1][2] The primary mode of action of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain, which ultimately disrupts fungal respiration and leads to cell death.[3][4][5] This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mode of action.

Chemical Structure and Identity

This compound is chemically known as 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide.[3][6] Its structure consists of a nicotinamide ring linked to a 4'-chlorobiphenyl moiety.

Chemical Structure of this compound [7]

References

- 1. This compound (Ref: BAS 510F) [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. sineria.com [sineria.com]

- 6. This compound | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Boscalid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the fungicide Boscalid. The information is compiled from various scientific studies and regulatory evaluations, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes through diagrams.

Physicochemical Properties

This compound (IUPAC name: 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a foliar fungicide belonging to the anilide class.[1] Its environmental behavior is influenced by its physicochemical properties, summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂Cl₂N₂O | [2] |

| Molecular Weight | 343.2 g/mol | [2] |

| Melting Point | 142.8–143.8 °C | [2] |

| Vapor Pressure | 7.2 × 10⁻⁴ mPa (20 °C) | [2] |

| Solubility in Water | 4.6 mg/L (20 °C) | [2] |

| Partition Coefficient (logP) | 2.96 | [2] |

| Henry's Law Constant | 5.11 x 10⁻¹¹ atm-cu m/mole | [3] |

Environmental Fate and Degradation

This compound is persistent in the environment, with its degradation influenced by biotic and abiotic factors across different environmental compartments.[4]

Degradation in Soil

This compound degrades slowly in soil under both aerobic and anaerobic conditions. The primary degradation pathway involves microbial activity.

Table 1: Aerobic Soil Degradation of this compound

| Soil Type | Half-life (DT₅₀) | Key Metabolites | Reference |

| Sandy Loam | 108 days | F49, F50 | [1] |

| Not Specified | 96 - >1000 days | Not Specified | [3] |

Table 2: Anaerobic Soil Degradation of this compound

| Soil Type | Incubation Period | Parent Remaining | Key Metabolites | Reference |

| Sandy Loam | 120 days | 73.6 - 77.0% | F47 (6.7%), F08, F49, F50 | [1] |

Experimental Protocol: Aerobic Soil Degradation

A typical aerobic soil degradation study involves the application of ¹⁴C-labeled this compound to fresh soil samples. The soils are maintained at a constant temperature (e.g., 20°C) and moisture level in the dark. At various time intervals, soil samples are extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its degradation products. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

Experimental Protocol: Anaerobic Soil Degradation

For anaerobic studies, soil is incubated under aerobic conditions for a period (e.g., 30 days) to establish microbial activity, after which the soil is flooded and purged with nitrogen to create anaerobic conditions. ¹⁴C-Boscalid is then introduced, and the incubation continues in the dark at a controlled temperature. Sampling and analysis follow similar procedures to the aerobic study, with specific attention to identifying metabolites formed under reducing conditions.

Degradation in Aquatic Systems

This compound is stable to hydrolysis at environmentally relevant pH values (pH 4, 5, 7, and 9).[2][5] Photolysis in water is not a significant degradation pathway.[2][3]

Table 3: Photolytic Degradation of this compound in Water

| System | Half-life (DT₅₀) | Key Metabolites | Reference |

| Aqueous Solution (pH 7) | Stable | - | [6] |

| Natural Water/Sediment | Not specified | F64 (p-chlorobenzoic acid) | [1] |

Experimental Protocol: Aqueous Photolysis

To assess photolytic degradation, a sterilized aqueous solution of ¹⁴C-Boscalid in a buffer (e.g., pH 7) is exposed to a light source that simulates natural sunlight (e.g., a Xenon lamp).[1] The temperature is maintained at a constant level. Samples are collected at various time points and analyzed by HPLC to quantify the parent compound. A dark control is run in parallel to differentiate between photolytic and other potential degradation processes.

Photolysis on Soil Surfaces

Photodegradation on soil surfaces occurs but at a slow rate.

Table 4: Photolytic Degradation of this compound on Soil Surface

| Soil Type | Half-life (DT₅₀) | Experimental Conditions | Reference |

| Sandy Loam | 135 days | Xenon light, 22±1°C | [1] |

Experimental Protocol: Soil Surface Photolysis

A thin layer of soil treated with ¹⁴C-Boscalid is exposed to a light source simulating sunlight. The soil moisture is maintained at a specific level (e.g., 40% of maximum water capacity).[1] Soil samples are collected at intervals and extracted for analysis by HPLC to determine the concentration of this compound and its photoproducts. A dark control is used for comparison.

Metabolism in Biota

Metabolism in Plants

In plants, this compound is primarily found as the unchanged parent compound.[2] Metabolism involves hydroxylation and cleavage reactions.

Table 5: Metabolism of this compound in Plants (Kidney Beans)

| Plant Part | Growth Stage | Parent Compound (% of TRR) | Key Metabolites (% of TRR) | Reference |

| Beans | Prematurity | 64.9 - 87.5% | F47 (9.97%) | [1] |

| Pods | Prematurity | 87.0 - 96.7% | F47 (2.15%) | [1] |

| Foliage | Maturity | 93.6 - 95.1% | F62 (0.50%) | [1] |

Experimental Protocol: Plant Metabolism

Plant metabolism studies are typically conducted in a controlled environment, such as a greenhouse. The plant of interest is treated with ¹⁴C-labeled this compound at a specified growth stage. At various intervals and at harvest, different parts of the plant (leaves, stems, fruits, roots) are sampled. The samples are homogenized and extracted to determine the total radioactive residue (TRR). The extracts are then analyzed using chromatographic and spectroscopic techniques to identify and quantify the parent compound and its metabolites.

Metabolism in Animals (Rats)

In rats, orally administered this compound is extensively metabolized and excreted primarily in the feces.[1][7] The major metabolic pathways include hydroxylation of the biphenyl ring followed by conjugation.[7]

Table 6: Excretion and Metabolism of this compound in Rats (Single Oral Dose)

| Dose | Excretion Route | % of Administered Dose | Major Metabolites | Reference |

| 50 mg/kg bw | Urine | 15.7 - 16.4% | F011, F02, F48 | [1] |

| Feces | 79.3 - 84.9% | Parent this compound (30.5 - 41.0%) | [1] | |

| 500 mg/kg bw | Urine | 2.73 - 5.21% | F011, F02, F48 | [1] |

| Feces | 89.6 - 97.4% | Parent this compound (68.3 - 80.4%) | [1] |

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathways of this compound in different environmental compartments and a typical experimental workflow for its analysis.

Caption: Degradation pathways of this compound in soil.

Caption: Degradation of this compound in water and plants.

Caption: General experimental workflow for this compound analysis.

References

A Technical Guide to the Toxicology and Ecotoxicology of Boscalid

This document provides a comprehensive technical overview of the toxicological and ecotoxicological profile of boscalid, a widely used anilide fungicide. It is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, mechanistic insights, and key experimental protocols.

Introduction

This compound (IUPAC: 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a broad-spectrum fungicide developed by BASF and first registered for use in 2003.[1][2] As a member of the carboxamide class, it is used extensively in agriculture to control a range of fungal pathogens on fruits, vegetables, and other crops.[3][4] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[5] Given its widespread application, understanding its toxicological impact on non-target organisms and its environmental fate is of critical importance.

Mechanism of Action

The primary fungicidal action of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain (ETC).[2][4][6][7] By binding to the quinone reduction site of the SDH enzyme complex, this compound blocks the oxidation of succinate to fumarate, thereby inhibiting spore germination, germ tube elongation, and mycelial growth.[3][4][5] While targeted at fungi, this mechanism is not entirely selective, and the inhibition of mitochondrial Complex II in non-target organisms is the basis for its toxicological effects.[7][8][9]

Caption: this compound inhibits Complex II (SDH) in the mitochondrial electron transport chain.

Mammalian and In Vitro Toxicology

The toxicological database for this compound is extensive, indicating low acute toxicity but highlighting the liver and thyroid as primary target organs in chronic studies.[10][11]

Toxicokinetics and Metabolism

In rats, orally administered this compound is not completely absorbed from the gastrointestinal tract.[12] It is extensively metabolized, with major pathways including the hydroxylation of the biphenyl group and conjugation with glucuronic acid.[10][13] Excretion occurs primarily through the feces (approximately 70-85%), with a smaller portion eliminated in the urine.[12][14] Peak plasma concentrations are observed around 8 hours after administration.[10][13]

Acute Toxicity

This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[10][15] It is not considered a skin or eye irritant.[15]

| Table 1: Acute Mammalian Toxicity of this compound | |

| Exposure Route | Value (Rat) |

| Oral LD50 | >5000 mg/kg[10][16] |

| Dermal LD50 | >2000 mg/kg[10][16] |

| Inhalation LC50 (4h) | >6.7 mg/L[10][16] |

Subchronic and Chronic Toxicity

Repeated exposure studies in rats, mice, and dogs have identified the liver and thyroid as the primary target organs.[2][5][15] Observed effects include increased liver and thyroid weights, alterations in liver enzyme levels (e.g., alkaline phosphatase), and histopathological changes such as fatty liver.[11][15] The effects on the thyroid are considered a secondary response to the induction of liver enzymes that enhance hormone metabolism.[5][14][17][18] These effects on the liver and thyroid were found to be reversible after cessation of exposure.[14][18]

Carcinogenicity and Genotoxicity

The U.S. EPA has classified this compound as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential".[2][5][19] This classification is based on observations of thyroid follicular cell adenomas in rats at high doses.[13][15] However, these tumors are understood to develop through a non-genotoxic mechanism related to the secondary effects on the thyroid.[13][17] A comprehensive battery of tests has shown no evidence of genotoxicity for this compound.[13][14][17]

Cellular Mechanisms of Toxicity

At the cellular level, this compound's toxicity stems from its primary mechanism of action. Studies on human cell lines (HepG2 liver cells, PBMCs, and BJ-fibroblasts) have demonstrated that short-term exposure (e.g., 2 hours at 1 µM) can induce mitochondrial dysfunction.[7][9] This dysfunction is characterized by a significant decrease in the oxygen consumption rate (OCR) and a marked increase in the production of mitochondrial superoxide, a type of reactive oxygen species (ROS).[7] In HepG2 cells, this led to an 8-fold increase in superoxide levels and the induction of early apoptosis.[7]

Caption: Proposed cellular toxicity pathway for this compound in non-target organisms.

Summary of Toxicological Endpoints

Regulatory agencies have established health-based guidance values based on comprehensive reviews of the toxicological database.

| Table 2: Key Toxicological Endpoints for this compound | |

| Endpoint | Value and Basis |

| Acceptable Daily Intake (ADI) | 0.044 mg/kg bw/day[13] |

| No Observed Adverse Effect Level (NOAEL) | 4.4 mg/kg bw/day (Rat, chronic toxicity study)[13] |

| Lowest Observed Adverse Effect Level (LOAEL) | 57-58 mg/kg/day (Based on liver and thyroid effects in chronic rat and dog studies)[15][18] |

| Acute Reference Dose (ARfD) | Not established; no endpoint attributable to a single dose was identified.[14][15][18] |

Ecotoxicology

This compound's persistence and mobility in the environment, combined with its mechanism of action, pose risks to various non-target species.

Environmental Fate

This compound is very persistent in the environment.[3][4] Its half-life in aerobic soil is approximately 108 days, while under anaerobic soil conditions, it can range from 261 to 345 days.[13] The half-life for photolysis on the soil surface is around 135 days.[13] Due to its persistence, this compound is frequently detected in surface waters, with one U.S. study finding it in 72% of samples.[1][20] It also has the potential to leach into groundwater.[1][3]

Aquatic Ecotoxicology

This compound is classified as toxic to fish and very toxic to aquatic invertebrates.[6][16]

| Table 3: Acute Ecotoxicity of this compound to Aquatic Organisms | ||

| Organism | Endpoint | Value (mg/L) |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 0.042[6] |

| Daphnia magna (Water Flea) | 48-hour EC50 | 0.08[6] |

| Pseudokirchneriella subcapitata (Green Algae) | 72-hour EC50 | 4.99[6] |

| Chironomus riparius (Midge Larva) | 28-day NOEC | 1.0[3] |

Terrestrial Ecotoxicology

Honeybees (Apis mellifera) While this compound demonstrates low acute toxicity to honeybees, chronic exposure is a significant concern.[3][21] Studies have shown that toxic effects may only become apparent after the standard 10-day testing period.[21] Prolonged exposure can lead to "time-reinforced toxicity," suggesting a reduced capacity of bees to deal with the toxicant over time.[21] this compound has also been shown to interact synergistically with some neonicotinoid insecticides, increasing their toxicity to bees.[21]

| Table 4: Toxicity of this compound to Honeybees (Apis mellifera) | |

| Endpoint | Value |

| Acute Oral LD50 | >11 µ g/bee [21]; 166 µ g/bee [22] |

| Acute Contact LD50 | >100 µ g/bee [21] |

| Chronic LT50 (33-day study) | 7.1 days (highest concentration) to 24.9 days (lowest concentration)[21] |

| Larval LD50 (Day 22) | 75.191 µ g/larva [23][24] |

| Larval NOED (Day 8) | 4.025 µ g/larva [23][24] |

Soil Organisms this compound is considered moderately toxic to earthworms.[3] Its environmental risk can be exacerbated by the presence of other substances; for example, the antibiotic amoxicillin has been shown to inhibit the degradation of this compound in soil, leading to increased bioaccumulation and more severe oxidative stress in earthworms.[25] The impact on soil microorganisms at typical application rates is considered low.[10]

Key Experimental Protocols

In Vitro Mitochondrial Function Assessment

This protocol is based on studies assessing the impact of succinate dehydrogenase inhibitors (SDHIs) on human cell lines.[7][9]

-

Objective: To measure changes in mitochondrial respiration and oxidative stress following this compound exposure.

-

Cell Lines: Human cell lines such as HepG2 (liver), Peripheral Blood Mononuclear Cells (PBMCs), or BJ-fibroblasts are cultured under standard conditions.

-

Exposure: Cells are treated with this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 2 hours).

-

Oxygen Consumption Rate (OCR) Measurement: OCR is quantified using Electron Paramagnetic Resonance (EPR) spectroscopy, which measures the rate of oxygen depletion in a sealed cell suspension.

-

Mitochondrial Superoxide Measurement: EPR is used in conjunction with a mitochondria-specific spin probe, such as Mito-TEMPO-H. The rate of oxidation of the probe is proportional to the rate of superoxide production. Co-incubation with PEG-SOD (a superoxide scavenger) can confirm the signal's specificity.[26]

-

Apoptosis Assay: Apoptosis is assessed using flow cytometry after staining cells with Annexin V (to detect early apoptosis) and a viability dye like propidium iodide.

Caption: Experimental workflow for in vitro mitochondrial function assessment.

Standard Aquatic Ecotoxicity Tests

Standardized OECD guidelines are employed to ensure comparability of aquatic toxicity data.[6]

-

Fish, Acute Toxicity Test (OECD 203): Typically performed on rainbow trout (Oncorhynchus mykiss) over a 96-hour exposure period to determine the LC50 (the concentration lethal to 50% of the test population).[6]

-

Daphnia sp., Acute Immobilisation Test (OECD 202): Daphnia magna are exposed for 48 hours to determine the EC50 (the concentration that immobilizes 50% of the daphnids).[6]

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): An algal species like Pseudokirchneriella subcapitata is exposed for 72 hours to determine the EC50 for growth rate inhibition.[6]

Chronic Honeybee Toxicity (Time-to-Death Assay)

This method is crucial for revealing long-term toxic effects not captured in standard 10-day tests.[21]

-

Objective: To determine the median lethal time (LT50) and lethal concentration/dose (LC50/LDD50) over an extended period.

-

Methodology: Caged adult honeybees are provided with a sucrose solution containing various concentrations of this compound continuously for an extended duration (e.g., 33 days). A control group receives an uncontaminated solution.

-

Data Collection: Mortality in each cage is recorded daily.

-

Analysis: Survival analysis (e.g., Kaplan-Meier) is used to calculate the LT50 for each concentration. LC50 and LDD50 values are calculated at multiple time points throughout the study to observe how toxicity changes with the duration of exposure.

Conclusion

This compound is a fungicide with a well-defined mechanism of action: the inhibition of mitochondrial Complex II. In mammals, it has low acute toxicity, but chronic exposure targets the liver and thyroid, with thyroid effects being a secondary consequence of liver enzyme induction. While not genotoxic, its potential for carcinogenicity is noted as "suggestive." At the cellular level, its disruption of mitochondrial function leads to oxidative stress and can induce apoptosis.

From an ecotoxicological perspective, this compound's environmental persistence is a key concern. It is toxic to aquatic organisms, particularly invertebrates, and poses a significant chronic risk to honeybees, an effect that may be underestimated by standard short-term tests. The potential for interactions with other environmental contaminants, such as antibiotics, can further amplify its risk to soil organisms. This technical guide summarizes the critical data and methodologies essential for a comprehensive risk assessment of this compound.

References

- 1. ca.water.usgs.gov [ca.water.usgs.gov]

- 2. toxno.com.au [toxno.com.au]

- 3. This compound (Ref: BAS 510F) [sitem.herts.ac.uk]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Cytotoxic Effects of “25.2% this compound + 12.8% Pyraclostrobin” Fungicide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Short-Term Exposure to SDHI Fungicides this compound and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apvma.gov.au [apvma.gov.au]

- 11. This compound | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. apps.who.int [apps.who.int]

- 13. fsc.go.jp [fsc.go.jp]

- 14. fao.org [fao.org]

- 15. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 16. download.basf.com [download.basf.com]

- 17. fsc.go.jp [fsc.go.jp]

- 18. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. researchgate.net [researchgate.net]

- 21. Time-to-death approach to reveal chronic and cumulative toxicity of a fungicide for honeybees not revealed with the standard ten-day test - PMC [pmc.ncbi.nlm.nih.gov]

- 22. canr.msu.edu [canr.msu.edu]

- 23. cra.wallonie.be [cra.wallonie.be]

- 24. researchgate.net [researchgate.net]

- 25. Co-exposure to this compound and amoxicillin inhibited the degradation of this compound and aggravated the threat to the earthworm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mode of Action of Boscalid as a Mitochondrial Complex II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscalid, a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), plays a critical role in modern agriculture. Its efficacy stems from a highly specific mode of action: the inhibition of mitochondrial complex II, also known as succinate dehydrogenase (SDH). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's activity, its impact on fungal respiration, and the development of resistance. Detailed experimental protocols and quantitative data are presented to equip researchers and professionals in drug development with the necessary information to further investigate and innovate in this field.

Introduction

Fungal pathogens pose a significant threat to global food security, causing substantial crop losses annually. The development of effective and target-specific fungicides is paramount for sustainable agriculture. This compound, a carboxamide fungicide, was introduced to control a wide range of fungal diseases in various crops.[1] Its primary target is a crucial enzyme in the fungal respiratory chain, mitochondrial complex II. By disrupting this enzyme's function, this compound effectively halts cellular energy production, leading to fungal cell death. This document delves into the core of this compound's mode of action, providing a detailed examination of its interaction with complex II and the subsequent physiological consequences for the fungus.

The Target: Mitochondrial Complex II (Succinate Dehydrogenase)

Mitochondrial complex II is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2]

-

TCA Cycle Function: SDH catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain Function: The electrons liberated from succinate oxidation are transferred to ubiquinone (coenzyme Q), which is reduced to ubiquinol. Ubiquinol then shuttles these electrons to complex III of the ETC.

This dual functionality makes complex II a vital hub for cellular energy production. The enzyme complex is composed of four subunits:

-

SdhA (Fp subunit): Contains the flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

-

SdhB (Ip subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

-

SdhC and SdhD: Integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.[2]

Mechanism of Inhibition by this compound

This compound functions as a potent and specific inhibitor of complex II. Its inhibitory action is not at the succinate-binding site but at the ubiquinone-binding pocket (Q-site) formed by the SdhB, SdhC, and SdhD subunits.[2][3] By binding to this site, this compound physically obstructs the access of ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters to coenzyme Q.[4] This disruption of the electron flow has profound consequences for the fungal cell.

The inhibition of complex II by this compound leads to:

-

Cessation of Respiration: The electron transport chain is halted, preventing the generation of the proton gradient necessary for ATP synthesis.

-

Energy Depletion: The cell is deprived of its primary source of ATP, leading to a rapid decline in cellular energy levels.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the formation of superoxide radicals and other reactive oxygen species, causing oxidative stress and cellular damage.[5][6]

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

Figure 1: this compound blocks the electron flow at Complex II.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound varies among different fungal species. This is often quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). The following table summarizes reported EC50 values for this compound against various fungal pathogens.

| Fungal Species | Crop | EC50 (µg/mL) | Reference |

| Alternaria alternata | Pistachio | 0.02 - >100 | [7] |

| Botrytis cinerea | Grape, Strawberry | 0.01 - >50 | [8] |

| Sclerotinia sclerotiorum | Various | 0.05 - >10 | [2] |

| Didymella tanaceti | Pyrethrum | 0.01 - >50 | [8] |

| Zymoseptoria tritici | Wheat | 0.1 - 10 | [9] |

| Mycosphaerella fijiensis | Banana | 0.01 - 1 | [10] |

| Cryphonectria parasitica | Chestnut | 10 - 50 (ppm) | [11] |

Note: The wide range of EC50 values often reflects the presence of both sensitive and resistant isolates within a fungal population.

Fungal Resistance to this compound

The extensive use of this compound has led to the emergence of resistant fungal strains. The primary mechanism of resistance is target-site modification, specifically point mutations in the genes encoding the subunits of complex II. These mutations alter the structure of the ubiquinone-binding pocket, reducing the binding affinity of this compound.

The most frequently reported mutations occur in the following subunits:

-

SdhB: Mutations in the SdhB subunit are a common cause of resistance. For instance, substitutions at the highly conserved histidine residue (e.g., H272R/Y in Botrytis cinerea) can confer high levels of resistance to this compound.[7][8][12]

-

SdhC and SdhD: Mutations in the membrane-anchoring subunits that form the Q-site can also lead to resistance. For example, mutations in SdhC (e.g., S73P, G79R) and SdhD (e.g., D112E, H122R) have been identified in resistant isolates of Didymella tanaceti.[8][13]

The following diagram illustrates the workflow for identifying this compound resistance.

Figure 2: A typical workflow for identifying fungicide resistance.

Downstream Signaling Consequences of Complex II Inhibition

The inhibition of mitochondrial complex II by this compound triggers a cascade of downstream cellular events beyond simple energy depletion.

-

Induction of Autophagy: Studies have shown that complex II inhibition can lead to the activation of autophagy, a cellular process for degrading and recycling cellular components. This response may be a survival mechanism under conditions of cellular stress.[1][14]

-

ROS Signaling: The increased production of ROS acts as a signaling molecule, activating stress-response pathways within the cell. This can lead to the upregulation of antioxidant enzymes and other protective mechanisms.[5][11]

-

Metabolic Reprogramming: Fungal cells may attempt to compensate for the blocked respiratory chain by altering their metabolic pathways, for example, by increasing their reliance on glycolysis for ATP production.

The following diagram depicts the signaling pathways affected by complex II inhibition.

Figure 3: Signaling pathways activated by this compound-mediated inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mode of action of this compound.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is adapted from commercially available kits and published literature.[12][15]

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (e.g., 1 M)

-

DCPIP solution (e.g., 2 mM)

-

Phenazine methosulfate (PMS) solution (e.g., 20 mM)

-

Potassium cyanide (KCN) solution (e.g., 100 mM, to inhibit complex IV)

-

This compound stock solution (in DMSO)

-

Isolated mitochondria or fungal cell lysate

Procedure:

-

Mitochondrial Isolation (if applicable): Isolate mitochondria from fungal cells or tissue using standard differential centrifugation methods.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, KCN (final concentration 1 mM), and PMS (final concentration 0.2 mM).

-

Plate Setup:

-

Add 180 µL of the reaction mixture to each well of a 96-well plate.

-

Add 10 µL of different concentrations of this compound (or DMSO for control) to the respective wells.

-

Add 10 µL of the mitochondrial suspension or cell lysate to each well.

-

-

Initiate Reaction: Add 10 µL of succinate solution (final concentration 50 mM) to each well to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the rate of DCPIP reduction (change in absorbance per minute). Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mitochondrial Respiration Assay using a Seahorse XF Analyzer

This protocol is a general guideline for using the Seahorse XF platform to measure the effect of this compound on mitochondrial respiration.[3][10]

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a direct measure of mitochondrial respiration.

Materials:

-

Seahorse XF96 or XF24 cell culture microplate

-

Seahorse XF Analyzer

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Fungal cells

-

This compound stock solution (in DMSO)

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed fungal cells onto a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation:

-

On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injector ports of the hydrated sensor cartridge with this compound and other mitochondrial inhibitors.

-

-

Seahorse XF Assay:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Place the cell plate into the analyzer and initiate the assay protocol.

-

The protocol will typically involve sequential injections of:

-

This compound (to measure its inhibitory effect)

-

Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration)

-

FCCP (an uncoupler to measure maximal respiration)

-

Rotenone/antimycin A (to inhibit complex I and III and measure non-mitochondrial respiration)

-

-

-

Data Analysis: The Seahorse software will calculate OCR values in real-time. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Site-Directed Mutagenesis to Study Resistance

This protocol provides a general workflow for introducing specific mutations into the sdh genes to study their effect on this compound resistance.[16][17][18]

Principle: Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence.

Materials:

-

Plasmid DNA containing the target sdh gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu polymerase)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

DNA sequencing services

Procedure:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation in the center, flanked by 15-20 bases of correct sequence on both sides.

-

PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Analysis: Express the mutated sdh gene in a suitable fungal host and assess the impact of the mutation on this compound sensitivity using the assays described above.

Conclusion

This compound's mode of action as a mitochondrial complex II inhibitor is a well-defined and potent mechanism for controlling a broad spectrum of fungal pathogens. Its specificity for the ubiquinone-binding site of SDH makes it an effective tool in disease management. However, the emergence of resistance due to target-site mutations underscores the importance of continued research and monitoring. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the intricate interactions between this compound and its target, aiding in the development of new and sustainable strategies for fungicide use and resistance management. By understanding the core mechanisms of action and resistance, the scientific community can work towards prolonging the efficacy of this important class of fungicides.

References

- 1. Inhibition of mitochondrial complex II in neuronal cells triggers unique pathways culminating in autophagy with implications for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frac.info [frac.info]

- 5. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of site-directed mutations in Escherichia coli succinate dehydrogenase on the enzyme activity and production of superoxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Workflows for detecting fungicide resistance in net form and spot form net blotch pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial complex II regulates a distinct oxygen sensing mechanism in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.protocols.io [content.protocols.io]

- 11. endsdhi.com [endsdhi.com]

- 12. content.abcam.com [content.abcam.com]

- 13. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 17. static.igem.org [static.igem.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Aerobic Soil Metabolism and Half-Life of Boscalid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aerobic soil metabolism and dissipation half-life of the fungicide Boscalid. Understanding the environmental fate of this widely used agricultural chemical is critical for assessing its ecological impact and ensuring its safe and effective use. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Quantitative Data on this compound's Aerobic Soil Half-Life

The dissipation half-life (DT50) of this compound in soil under aerobic conditions is highly variable, influenced by factors such as soil type, temperature, moisture, and microbial activity. Laboratory and field studies have reported a wide range of DT50 values, indicating that the persistence of this compound is site-specific. The following tables summarize the quantitative data from various studies.

| Soil Type | Temperature (°C) | DT50 (days) | Study Type | Reference(s) |

| Sandy Loam | 20 | 108 | Laboratory | [1][2] |

| Not Specified | Not Specified | 133 - 384 | Laboratory | [3][4] |

| Volcanic Ash Light Clay | Not Specified | ~160 - 285 | Vessel | [1] |

| Sand-dune Regosol | Not Specified | ~160 - 285 | Vessel | [1] |

| Alluvium Clay Loam | Not Specified | ~160 - 285 | Vessel | [1] |

| Not Specified | Not Specified | 28 - 208 | Field | [2][3] |

| Various (Europe) | Not Specified | Not Specified, DT90 not reached in 1 year | Field | [4] |

| Sandy Soil | Not Specified | 297 - 337 | Incubation Experiment | [5] |

| New Soil | Not Specified | 336 | Laboratory | [3] |

| Aged Soil | Not Specified | 746 | Laboratory | [3] |

| Various | Not Specified | 31.5 - 180.1 | Laboratory | [6] |

| Jinan & Beijing Trail Sites | Not Specified | 6.1 and 8.0 | Field | [7] |

Table 1: Summary of this compound Aerobic Soil Half-Life (DT50) from Various Studies.

Experimental Protocols for Aerobic Soil Metabolism Studies

The determination of this compound's aerobic soil metabolism and half-life typically follows standardized guidelines, such as those from the OECD or EPA. A general experimental protocol is outlined below.

1. Soil Selection and Preparation:

-

Soil Source: Representative agricultural soils are collected from areas with a history of relevant crop production.

-

Characterization: Key soil properties are determined, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

-

Acclimation: The soil is typically sieved and pre-incubated at the desired temperature and moisture content (e.g., 40-60% of maximum water holding capacity) for a period to allow microbial populations to stabilize.

2. Application of Test Substance:

-

Radiolabeling: To trace the fate of the molecule, ¹⁴C-labeled this compound is often used. The label can be on the diphenyl or the pyridine ring to track different parts of the molecule.[1][2][4]

-

Application: The test substance is applied to the soil samples at a concentration relevant to typical agricultural application rates. The application is performed to ensure a homogenous distribution within the soil matrix.

3. Incubation:

-

Aerobic Conditions: The treated soil samples are incubated in the dark to prevent photolysis.[1] A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions.

-

Temperature Control: The incubation is carried out at a constant temperature, typically around 20°C.[1]

-

Trapping Volatiles: The effluent air is passed through traps containing solutions (e.g., ethanolamine) to capture any evolved ¹⁴CO₂ or other volatile organic compounds.

4. Sampling and Analysis:

-

Sampling Intervals: Soil samples are collected at predetermined intervals over the course of the study (e.g., 0, 7, 14, 30, 60, 90, 120, and 364 days).

-

Extraction: At each time point, soil samples are extracted using appropriate organic solvents to separate the parent compound and its metabolites from the soil matrix.

-

Quantification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its transformation products.

-

Bound Residues: The amount of non-extractable radioactivity (bound residues) is determined by combustion analysis of the extracted soil.

-

Mineralization: The amount of ¹⁴CO₂ captured in the traps is quantified to determine the extent of mineralization of the parent compound.

5. Data Analysis:

-

Degradation Kinetics: The dissipation of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the DT50 and DT90 (time for 50% and 90% dissipation, respectively).

Visualizations

Experimental Workflow for Aerobic Soil Metabolism Study

Caption: Workflow for a typical aerobic soil metabolism study of this compound.

Proposed Aerobic Metabolic Pathway of this compound in Soil

Under aerobic conditions, the metabolism of this compound in soil is generally slow. The primary routes of transformation involve minor modifications to the parent molecule and eventual mineralization to carbon dioxide.

Caption: Simplified aerobic metabolic pathway of this compound in soil.

Studies utilizing both diphenyl- and pyridine-labeled ¹⁴C-Boscalid have shown that the pyridine ring is mineralized to ¹⁴CO₂ more readily than the diphenyl ring.[2][4] The formation of metabolites such as M510F49 and M510F50 has been observed, but typically at very low levels, often less than 1% of the applied radioactivity.[2][3] A significant portion of the applied radioactivity becomes incorporated into the soil matrix as non-extractable or "bound" residues.[1][4] Cleavage of the amide linkage can also occur, leading to the formation of 2-chloronicotinic acid (M510F47).[1]

Factors Influencing this compound's Half-Life in Soil

Caption: Key factors influencing the aerobic soil half-life of this compound.

The persistence of this compound is a complex interplay of various environmental and soil-specific factors. Higher organic matter content generally leads to increased adsorption, which can either decrease bioavailability for microbial degradation or protect the molecule from degradation. Temperature and moisture levels that are optimal for microbial activity tend to decrease the half-life. Interestingly, studies have shown that this compound dissipation can be slower in "aged" soils that have received multiple applications over time compared to freshly treated soils.[3]

References

An In-Depth Technical Guide to the Aquatic Toxicity of Boscalid on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, is frequently detected in aquatic environments, raising concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the aquatic toxicity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the ecotoxicological risks associated with this compound.

Quantitative Toxicity Data

The aquatic toxicity of this compound varies across different non-target organisms. The following tables summarize the available quantitative data for key indicator species.

Table 1: Acute Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Taxonomic Group | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | ~2.7 | 96 hours | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | 0.042 (formulation) | 96 hours | [2] |

| Danio rerio (Zebrafish) | Fish | LC50 | 2.65 | 96 hours | [3] |

| Daphnia magna | Invertebrate (Crustacean) | EC50 | 0.08 (formulation) | 48 hours | [2] |

| Pseudokirchneriella subcapitata | Algae (Green Algae) | ErC50 | 4.99 (formulation) | 72 hours | [2] |

Table 2: Chronic and Sub-lethal Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Taxonomic Group | Endpoint | Value (mg/L) | Exposure Duration | Effect | Reference |

| Danio rerio (Zebrafish) | Fish | - | 0.1 and 1.0 | 21 days | Altered locomotor activity and predation ability | [4] |

| Danio rerio (Zebrafish) | Fish | - | 1.0 | 21 days | Reduced fertility and fertilization rate | [5] |

| Daphnia magna | Invertebrate (Crustacean) | NOAEC | 3.06 | 21 days | Reproduction | [6] |

| Allorchestes compressa | Invertebrate (Amphipod) | - | 0.01 and 0.04 | 6 weeks | Reduced survival and reproduction | [2][6] |

Experimental Protocols

The majority of aquatic toxicity studies for this compound adhere to standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[7][8]

-

Test Organism: Commonly Oncorhynchus mykiss (Rainbow Trout) or Danio rerio (Zebrafish).

-

Test Conditions:

-

System: Static, semi-static, or flow-through. A semi-static system with renewal of the test solution every 24-48 hours is common for substances like this compound.[9][10]

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 23 ± 2°C for zebrafish).[11]

-

Light: 12-16 hour photoperiod.[9]

-

Water Quality: Parameters such as pH, dissolved oxygen, and hardness are monitored and maintained within acceptable ranges. Dissolved oxygen should be >60% of air saturation value.[11]

-

-

Procedure:

-

Healthy, acclimated fish are randomly distributed into test chambers.

-

Fish are exposed to a range of at least five concentrations of this compound, typically in a geometric series, plus a control group.[12]

-

Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are recorded at 24, 48, 72, and 96 hours.[9][11]

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.[7]

Daphnia magna Reproduction Test (OECD 211)

This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.[13][14][15][16]

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Conditions:

-

Procedure:

-

Individual daphnids are exposed to a range of this compound concentrations and a control.

-

The number of live offspring produced per parent animal is counted at each solution renewal.

-

Parental mortality and any other signs of toxicity are recorded.

-

-

Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent at the end of the test. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined by comparing the reproductive output in the treatment groups to the control. The ECx (e.g., EC10, EC20, EC50) for reproduction can also be calculated.[13]

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of a selected species of freshwater algae or cyanobacteria.[17][18][19][20][21]

-

Test Organism: Commonly Pseudokirchneriella subcapitata (a green alga).[18][21]

-

Test Conditions:

-

System: Static.

-

Duration: 72 hours.[18]

-

Temperature: 21-24°C.

-

Light: Continuous, uniform illumination.

-

Culture Medium: A nutrient-rich medium that supports exponential growth.

-

-

Procedure:

-

Exponentially growing algal cultures are exposed to a range of at least five this compound concentrations and a control.[20]

-

Algal biomass is measured at the start of the test and then at least every 24 hours. Biomass can be determined by cell counts, fluorescence, or absorbance.

-

-

Data Analysis: The inhibition of growth is calculated relative to the control. The primary endpoints are the average specific growth rate (ErC50) and yield (EyC50). The NOEC and LOEC are also determined.[18]

Signaling Pathways and Experimental Workflows

This compound exposure can induce a range of adverse effects in non-target aquatic organisms by disrupting key physiological and cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for aquatic toxicity assessment.

Conclusion

The available data indicate that this compound can exert a range of toxic effects on non-target aquatic organisms, from acute mortality to chronic impacts on reproduction, growth, and behavior. The primary mechanisms of toxicity appear to involve the induction of oxidative stress, neurotoxicity, and disruption of the endocrine system. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for further research and risk assessment of this widely used fungicide. It is crucial for researchers and environmental managers to consider these potential impacts when evaluating the environmental safety of this compound and developing strategies to mitigate its effects on aquatic ecosystems.

References

- 1. download.basf.com [download.basf.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Mechanisms of developmental toxicity in zebrafish embryos (Danio rerio) induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmentally relevant concentrations of this compound exposure affects the neurobehavioral response of zebrafish by disrupting visual and nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the this compound fungicide Filan® on the marine amphipod Allorchestes compressa at environmentally relevant concentrations | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. eurofins.com.au [eurofins.com.au]

- 8. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. How to Select Test Methods for Aquatic Ecotoxicity of Chemicals (Static Test, Semi-static Test and Flow-through Test)? | News | ChemRadar [chemradar.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. oecd.org [oecd.org]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 15. swedenwaterresearch.se [swedenwaterresearch.se]

- 16. oecd.org [oecd.org]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. fera.co.uk [fera.co.uk]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

- 21. eurofins.com.au [eurofins.com.au]

Boscalid's Pervasive Influence on Soil Microbial Community Structure: A Technical Guide

For Immediate Release

QINGDAO, China – A comprehensive review of recent scientific literature reveals the significant and complex impact of the fungicide boscalid on the structure and function of soil microbial communities. This technical guide, intended for researchers, scientists, and professionals in drug development, synthesizes key findings on how this compound alters soil enzyme activities, microbial diversity, and crucial biogeochemical cycles. The data presented herein is supported by detailed experimental protocols and visualized through signaling pathways and experimental workflow diagrams.

Executive Summary

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, is widely used in agriculture to control a broad spectrum of fungal pathogens.[1] However, its application introduces a powerful selective pressure on non-target soil microorganisms, leading to notable shifts in community composition and function. Studies consistently show that this compound can significantly inhibit or, in some cases, stimulate the activities of key soil enzymes involved in carbon, nitrogen, and phosphorus cycling.[2][3][4] Furthermore, the fungicide has been demonstrated to decrease overall microbial diversity while promoting the proliferation of specific, potentially this compound-degrading, bacterial genera.[5][6] These alterations can have cascading effects on soil health and ecosystem stability.

Quantitative Impact on Soil Enzyme Activities

The application of this compound has been shown to have varied and dose-dependent effects on the activity of several key soil enzymes. The following table summarizes the quantitative data from a study investigating the impact of different this compound concentrations over a 60-day period.

| Enzyme | This compound Concentration (mg kg⁻¹) | Observation Period (Days) | Effect on Activity | Quantitative Change (% of Control) | Reference |

| Phosphatase | 10 - 200 | 7 - 60 | Significant Inhibition | Lowest activity was 48.3% of the control.[2][3][4] | [2][3][4] |

| β-D-glucosidase | 10 - 200 | 7 | Stimulation | Increased from 103.9% to 117.5% of the control.[2] | [2] |

| 200 | 21 - 60 | Inhibition | Dropped to about 89.2% of the control on day 21 and was dramatically inhibited from day 35 to 60.[2][3][4] | [2][3][4] | |

| Phenol Oxidase | 100, 200 | 7 | Inhibition | Exhibited an inhibitory effect.[2][3][4] | [2][3][4] |

| 100, 200 | 21 - 60 | Stimulation or No Obvious Negative Effects | Posed a stimulating or no obvious negative effects in the latter incubation time.[2][3] | [2][3] | |

| Peroxidase | 100, 200 | 7 | Inhibition | Exhibited an inhibitory effect.[2][3][4] | [2][3][4] |

| 100, 200 | 21 - 60 | Stimulation or No Obvious Negative Effects | Posed a stimulating or no obvious negative effects in the latter incubation time.[2][3] | [2][3] | |

| Soil Respiration | 10 - 100 | Throughout Experiment | Inhibition | Inhibited soil respiration at all experiment times.[2][3][4] | [2][3][4] |

Alterations in Microbial Community Structure and Diversity

Repeated applications of this compound have been shown to significantly decrease soil microbial diversity.[5][6] This reduction in diversity is often accompanied by a shift in the community composition, favoring certain microbial taxa.

| Microbial Group | This compound Treatment | Key Findings | Reference |

| Overall Microbial Diversity | Recommended dosage | Significantly decreased soil microbial diversity.[5][6] | [5][6] |

| Proteobacteria | Repeated applications | Stimulated the phylum Proteobacteria.[5][6] | [5][6] |

| Potential this compound-Degrading Bacteria | Repeated applications | Stimulated the genera Sphingomonas, Starkeya, Citrobacter, and Castellaniella.[5][6] | [5][6] |

| Nitrogen Cycling Genes | Recommended, 2x, and 5x recommended dosage | Expression of nifH, AOA amoA, AOB amoA, nirK, and nirS showed an inhibition-recovery-stimulation trend.[5][6] | [5][6] |

Experimental Protocols

Fluorimetric Microplate Enzyme Assay

This method was utilized to determine the activities of soil enzymes such as phosphatase, β-D-glucosidase, phenol oxidase, and peroxidase.

-

Soil Sample Preparation: Soil samples are collected, sieved, and pre-incubated to stabilize microbial activity.

-

This compound Treatment: The soil is treated with different concentrations of this compound (e.g., 10, 100, 200 mg kg⁻¹) and a control with no this compound.

-

Incubation: The treated soil samples are incubated under controlled conditions (temperature and moisture) for a specific period (e.g., 60 days).

-

Enzyme Extraction and Assay: At various time points (e.g., 7, 21, 35, 60 days), soil subsamples are taken, and enzymes are extracted. The activity is measured using fluorogenic substrates in a microplate reader. The fluorescence intensity is proportional to the enzyme activity.

Amplicon Sequencing for Microbial Community Analysis

This technique is employed to assess the diversity and composition of the soil microbial community.

-

DNA Extraction: Total DNA is extracted from the soil samples using a commercially available soil DNA kit.

-

PCR Amplification: Specific regions of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) are amplified using polymerase chain reaction (PCR) with barcoded primers.

-

Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: The sequencing reads are processed to remove low-quality sequences, demultiplexed, and clustered into Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by comparing the ASVs to a reference database. Statistical analyses are then conducted to compare the microbial community structure and diversity between different treatments.

Visualizing the Impact of this compound

This compound's Mode of Action and Downstream Effects

Caption: this compound's inhibitory effect on fungal SDH and subsequent ecological impacts.

Experimental Workflow for Assessing this compound's Impact

Caption: Workflow for studying this compound's effects on soil microbes.

References

- 1. This compound | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Deciphering the diversity, composition, function, and network complexity of the soil microbial community after repeated exposure to a fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photodegradation and Hydrolysis of Boscalid in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the fungicide boscalid in aqueous systems, with a specific focus on its photodegradation and hydrolysis rates. The information is compiled from various scientific studies to offer a detailed understanding of its stability, degradation pathways, and the experimental methodologies used for its assessment.

Hydrolysis

This compound exhibits high stability against hydrolysis across a range of environmentally relevant pH values. Studies have consistently shown that hydrolysis is not a significant degradation pathway for this compound in aquatic environments.

Experimental Protocols for Hydrolysis

A typical hydrolysis study involves dissolving radiolabelled or non-labelled this compound in sterile aqueous buffer solutions of varying pH (e.g., 4, 5, 7, and 9). These solutions are then incubated in the dark at controlled temperatures (e.g., 25°C and 50°C) for an extended period, such as 30 days. Samples are collected at various intervals and analyzed, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to determine the concentration of the parent compound.[1][2][3]

Quantitative Data on Hydrolysis

The stability of this compound in aqueous solutions is summarized in the table below.

| pH | Temperature | Duration | Result | Reference |

| 4, 7, 9 | 50°C | 5 days | Stable, no significant degradation observed. | [4] |

| 5, 7, 9 | 25°C | 30 days | Stable, no significant degradation observed. | [4][5] |

| 4 to 9 | 20°C | - | Stable. | [6] |

Hydrolysis Pathway

Given its stability, this compound does not undergo significant transformation through hydrolysis under typical environmental conditions. The primary structure remains intact.

Caption: Hydrolytic stability of this compound.

Photodegradation

The photodegradation of this compound in water is highly dependent on the experimental conditions, particularly the wavelength and intensity of the light source. While relatively stable under natural sunlight, it can be degraded by higher-energy UV light.

Experimental Protocols for Photodegradation

Photodegradation studies are conducted by irradiating aqueous solutions of this compound with various light sources.

-

Simulated Sunlight: A common method involves using a Xenon arc lamp, which mimics the solar spectrum.[1] Pyr-14C-Boscalid was dissolved in a sterilized acetate buffer (pH 5.0) and non-sterilized lake water. These solutions were then exposed to Xenon light (3 mW/cm² at 315-400 nm) at a constant temperature of 22±1°C for up to 15 days.[1]

-

Natural Sunlight: In some studies, solutions are exposed to natural sunlight over long periods (e.g., 120 days) to assess degradation under real-world conditions.[1]

-

UV Lamps: High-energy mercury lamps or UV-C lamps (emitting at 254 nm) are used to study accelerated degradation.[7][8] Aqueous solutions are irradiated for shorter durations (e.g., up to 150 minutes) in specialized photoreactors.[7][9]

In all protocols, samples are taken at regular intervals and analyzed for the parent compound and its transformation products using techniques like HPLC, Gas Chromatography (GC), and mass spectrometry (LC-MS/MS, GC/MS).[7][10][11]

Quantitative Data on Photodegradation

The rate of this compound's photodegradation varies significantly with the light source and water matrix.

| Water Matrix | Light Source | Wavelength / Intensity | Temperature | Degradation / Half-Life (DT₅₀) | Reference |

| pH 5.0 Acetate Buffer | Xenon Lamp | 3 mW/cm² (315-400 nm) | 22±1°C | No rapid degradation observed. | [1] |

| Lake Water | Xenon Lamp | 3 mW/cm² (315-400 nm) | 22±1°C | No rapid degradation observed. | [1] |

| Natural Water (with sediment) | Natural Sunlight | Ambient | Ambient | Aqueous radioactivity decreased to 22% of applied after 120 days. | [1] |

| Aqueous Solution | Mercury Lamp | UV-Visible | - | ~90% degradation after 150 minutes of irradiation. | [9] |

| On Glass Surface | UV-C Lamp | 254 nm | - | ~88% degradation after a dose of 11,040 mJ/cm². | [8][12] |

Photodegradation Pathways

The photodegradation of this compound proceeds through several transformation pathways, primarily involving reactions on the biphenyl and pyridine rings. Key identified pathways include hydroxylation, dechlorination, and cyclization.[9][10][13] These reactions lead to the formation of various transformation products (TPs). Eight distinct photoproducts have been identified in studies using mercury lamps, and five TPs were identified under UV-A irradiation with a catalyst.[7][13][14] One of the identified degradates in a study under natural sunlight was p-chlorobenzoic acid.[1] It is important to note that some of these photoproducts may be more toxic than the parent this compound compound.[7][14]

Caption: Main photodegradation pathways of this compound.

Standard Experimental Workflow

The investigation of a compound's degradation in water follows a structured workflow, from solution preparation to kinetic analysis. This ensures reproducibility and accurate data collection for assessing environmental fate.

Caption: Generalized experimental workflow.

References

- 1. fsc.go.jp [fsc.go.jp]

- 2. epa.gov [epa.gov]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]